molecular formula C9H13Cl2N5 B493402 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole CAS No. 212248-62-9

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

Cat. No.: B493402
CAS No.: 212248-62-9
M. Wt: 262.14 g/mol
InChI Key: GQCFPMNGKXWANF-UHFFFAOYSA-N
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Description

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a hydrazinyl group attached to a benzyl moiety, which is further connected to a 1,2,4-triazole ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-hydrazinylbenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction temperature is maintained at around 80-100°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.

    Substitution: The hydrazinyl group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides. This leads to the formation of substituted triazole derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and reaction times.

    Major Products: The major products formed from these reactions include azides, nitroso derivatives, amines, and substituted triazoles.

Scientific Research Applications

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a potential candidate for therapeutic applications.

    Medicine: In medicine, this compound is being investigated for its antimicrobial and anticancer properties. Preliminary studies have shown that the compound exhibits activity against certain bacterial strains and cancer cell lines.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and proteins involved in metabolic pathways. It binds to the active sites of these enzymes, inhibiting their activity and disrupting normal cellular processes.

    Pathways Involved: The pathways affected by the compound include those related to cell proliferation, apoptosis, and DNA replication. By inhibiting key enzymes in these pathways, the compound can induce cell death in cancer cells and inhibit the growth of bacterial pathogens.

Comparison with Similar Compounds

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include 1-(4-Hydrazinylbenzyl)-1H-1,2,3-triazole, 1-(4-Hydrazinylbenzyl)-1H-1,2,4-oxadiazole, and 1-(4-Hydrazinylbenzyl)-1H-1,3,4-thiadiazole.

    Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

212248-62-9

Molecular Formula

C9H13Cl2N5

Molecular Weight

262.14 g/mol

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;dihydrochloride

InChI

InChI=1S/C9H11N5.2ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;;/h1-4,6-7,13H,5,10H2;2*1H

InChI Key

GQCFPMNGKXWANF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN.Cl.Cl

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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